molecular formula C5H2Cl3NO B117793 3,5,6-Trichloro-2-pyridinol CAS No. 6515-38-4

3,5,6-Trichloro-2-pyridinol

Cat. No. B117793
CAS RN: 6515-38-4
M. Wt: 198.43 g/mol
InChI Key: WCYYAQFQZQEUEN-UHFFFAOYSA-N
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Description

TCP is a cyclic hydrocarbon, specifically a chlorinated version of 2-pyridone . It is a metabolite of the herbicide triclopyr, and of the insecticides chlorpyrifos and chlorpyrifos-methyl . TCP can be obtained as a major degradation product of chlorpyrifos (CP), via treatment with the degrading bacteria Enterobacter B-14 .


Synthesis Analysis

TCP is produced by hydrolytic and photolytic mechanisms . It is a major degradation product of chlorpyrifos (CP), which can be obtained via treatment with the degrading bacteria Enterobacter B-14 . A strain, Ochrobactrum sp. CPD-03, isolated from a paddy field, could degrade CP and its metabolite TCP in 48 hours with an efficiency of 85-88% in minimal salt medium .


Molecular Structure Analysis

The empirical formula of TCP is C5H2Cl3NO . The molecular weight is 198.43 . The SMILES string representation is Oc1nc(Cl)c(Cl)cc1Cl .


Chemical Reactions Analysis

The degradation of TCP involves both the hydrolytic-oxidative dechlorination pathway and the denitrification pathway . The degradation kinetics of TCP follow the first-order model .


Physical And Chemical Properties Analysis

TCP is an acidic compound with a pKa of 4.55 . It has a high water solubility of 49.1 g/L at 25 °C, pH 7.0 . The soil adsorption coefficients (Koc) of TCP are 19 and 281 for a soil column and a batch equilibrium study, respectively .

Scientific Research Applications

Synthesis and Chemical Properties

  • 3,5,6-Trichloro-2-pyridinol is a significant intermediate in the synthesis of chlorpyrifos, obtained through processes like chlorination, reduction, and hydrolysis from pyridine, with high yield and purity (Wang Gong-ying, 2005).
  • Infrared spectroscopy studies of chlorinated 2-pyridinols, including 3,5,6-trichloro-2-pyridinol, have revealed insights into their tautomerism and structural behavior, particularly the enol/keto ratios influenced by chlorine atom positions on the pyridine ring (S. T. King, W. Dilling, & N. B. Tefertiller, 1972).

Photocatalysis and Environmental Degradation

  • Studies on the photocatalytic degradation of 3,5,6-trichloro-2-pyridinol have explored its breakdown under irradiation, revealing a significant mineralization rate and transformation into various compounds, including forms with pyrrol structures (Romina Žabar et al., 2016).
  • Research into the ultraviolet light decomposition of 3,5,6-trichloro-2-pyridinol has provided insights into its photo-dehalogenation and the formation of polyhydroxyl compounds, crucial for understanding its environmental fate (Grant N. Smith, 1968).

Analytical Methods and Detection

  • Development of immunochemical methods, like enzyme-linked immunosorbent assays, for detecting 3,5,6-trichloro-2-pyridinol in various samples, including water, has been a focus, providing sensitive and specific detection tools (J. J. Manclús & Á. Montoya, 1996).
  • The use of surface plasmon resonance immunosensing for the analysis of 3,5,6-trichloro-2-pyridinol in human urine, offering rapid and sensitive detection methods, is an advancement in monitoring exposures to chlorpyrifos metabolites (E. Mauriz et al., 2007).

Toxicity and Environmental Impact

  • Investigating the toxicity of thermally treated 3,5,6-trichloro-2-pyridinol, especially its transformation into ecotoxic compounds like dioxin analogues, is crucial for understanding its environmental and health impacts (Katsumasa Hanno et al., 2013).

Safety And Hazards

TCP is moderately toxic by ingestion and skin contact . It is listed as a mobile and persistent organic pollutant by the US Environmental Protection Agency (EPA) due to its high solubility in water and long half-life (65–360 days) .

Future Directions

The adsorption ability of soil increases exponentially with the content of mixed biochar, implying a much larger increment at high content . For the removal rate of 90%, the increment was about 20 mg/kg when the content of biochar was raised from 15% to 20%, while it was about 7 mg/kg when the content was raised from 0 to 5% . This suggests that biochar could be used for the bioremediation of TCP-contaminated water, soil, or crop .

properties

IUPAC Name

3,5,6-trichloro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl3NO/c6-2-1-3(7)5(10)9-4(2)8/h1H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYYAQFQZQEUEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

37439-34-2 (hydrochloride salt)
Record name 3,5,6-Trichloro-2-pyridinol
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DSSTOX Substance ID

DTXSID7038317
Record name 3,5,6-Trichloro-2-pyridinol
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Molecular Weight

198.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Water or Solvent Wet Solid, Solid
Record name 2(1H)-Pyridinone, 3,5,6-trichloro-
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Record name 3,5,6-Trichloro-2-pyridinol
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Product Name

3,5,6-Trichloro-2-pyridinol

CAS RN

6515-38-4
Record name 3,5,6-Trichloro-2-pyridinol
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Record name 3,5,6-Trichloro-2-pyridinol
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Record name 2(1H)-Pyridinone, 3,5,6-trichloro-
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Record name 3,5,6-Trichloro-2-pyridinol
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Record name 3,5,6-trichloro-2-pyridone
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Record name 3,5,6-TRICHLORO-2-PYRIDINONE
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Record name 3,5,6-Trichloro-2-pyridinol
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Melting Point

208 - 209 °C
Record name 3,5,6-Trichloro-2-pyridinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039853
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,410
Citations
J Li, J Liu, W Shen, X Zhao, Y Hou, H Cao, Z Cui - Bioresource technology, 2010 - Elsevier
A 3,5,6-trichloro-2-pyridinol (TCP)-degrading strain, T6, was isolated by continuous enrichment culture and identified as Ralstonia sp. based on morphological, physiological and …
Number of citations: 106 www.sciencedirect.com
L Yang, Y Zhao, B Zhang, CH Yang… - FEMS Microbiology …, 2005 - academic.oup.com
A bacterium, isolated from contaminated soils around a chemical factory and named strain DSP3 was capable of biodegrading both chlorpyrifos and 3,5,6-trichloro-2-pyridinol. Based …
Number of citations: 261 academic.oup.com
P Lu, Q Li, H Liu, Z Feng, X Yan, Q Hong, S Li - Bioresource technology, 2013 - Elsevier
A bacterial strain, Cupriavidus sp. DT-1, capable of degrading chlorpyrifos and 3,5,6-trichloro-2-pyridinol (TCP) and using these compounds as sole carbon source was isolated and …
Number of citations: 165 www.sciencedirect.com
JR Kim, YJ Ahn - Biodegradation, 2009 - Springer
A chlorpyrifos-methyl (CM) degrading bacterium (designated strain KR100) was isolated from a Korean rice paddy soil and was further tested for its sensitivity against eight commercial …
Number of citations: 76 idp.springer.com
G Briceño, MS Fuentes, G Palma, MA Jorquera… - International …, 2012 - Elsevier
Chlorpyrifos (CP) is a widely used agricultural insecticide that is hazardous to both the environment and human health. Therefore, it is an essential to develop approaches to remove this …
Number of citations: 181 www.sciencedirect.com
Y Feng, RD Minard, JM Bollag - Environmental Toxicology and …, 1998 - Wiley Online Library
The photolytic and microbial degradation of 3,5,6‐trichloro‐2‐pyridinol (TCP), a metabolite of the insecticide chlorpyrifos and the herbicide triclopyr, has been investigated. TCP (80 mg/L…
Number of citations: 63 setac.onlinelibrary.wiley.com
R Žabar, M Sarakha, AT Lebedev, OV Polyakova… - Chemosphere, 2016 - Elsevier
In this study we have focused on 3,5,6-trichloro-2-pyridinol (TCP), degradation product of chlorpyrifos. Photolysis experiments were conducted in order to elucidate its degradation …
Number of citations: 37 www.sciencedirect.com
H Shemer, CM Sharpless, KG Linden - Water, air, and soil pollution, 2005 - Springer
A medium-pressure mercury lamp, emitting strongly in the 200–400 nm range was applied for the degradation of 3,5,6-trichloro-2-pyridinol (TCP), a hydrolysis product of chlorpyrifos. …
Number of citations: 39 idp.springer.com
S Kashanian, Z Shariati, H Roshanfekr… - DNA and cell …, 2012 - liebertpub.com
3, 5, 6-Trichloro-2-pyridinol (TCP) is a stable metabolite of two major pesticides, Chlopyrifos insecticide and Triclopyr herbicide, which are widely used in the world. The potential health …
Number of citations: 44 www.liebertpub.com
E Watanabe, R Hoshino, Y Kanzaki… - Journal of agricultural …, 2002 - ACS Publications
The present work describes the design and synthesis of the structurally unique hapten, “bifunctional hapten”, to produce a group-specific polyclonal antiserum to triclopyr and 3,5,6-…
Number of citations: 19 pubs.acs.org

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